molecular formula C7H13NO3S B2742950 1-(Ethanesulfonyl)piperidin-4-one CAS No. 476373-84-9

1-(Ethanesulfonyl)piperidin-4-one

Cat. No.: B2742950
CAS No.: 476373-84-9
M. Wt: 191.25
InChI Key: SRCGRZUZEHMMRG-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)piperidin-4-one is a chemical compound with the CAS Number: 476373-84-9 and a molecular weight of 191.25 . It is a pale-yellow to yellow-brown solid . It is a derivative of piperidine and is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthesis of piperidin-4-one derivatives involves the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H13NO3S . The InChI code for this compound is 1S/C7H13NO3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h2-6H2,1H3 .


Chemical Reactions Analysis

Piperidine derivatives, including this compound, are intermediates in alkaloid syntheses . They are utilized in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 191.25 and a linear formula of C7H13NO3S .

Scientific Research Applications

Synthesis and Spectral Analysis

  • Synthesis of N-substituted derivatives

    Research on 1-(Ethanesulfonyl)piperidin-4-one includes the synthesis of N-substituted derivatives, like 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating its utility in creating biologically active compounds (Khalid et al., 2016).

  • Spectral analysis in synthesis

    The compound has been utilized in the synthesis of various derivatives, where its structural properties are elucidated using modern spectroscopic techniques, highlighting its importance in chemical analysis (Khalid et al., 2016).

Material Science and Catalysis

  • Nanomagnetic reusable catalysts

    It's used in the synthesis of nanomagnetic reusable catalysts like Fe3O4-SA-PPCA for the efficient synthesis of certain derivatives, showcasing its relevance in material science and catalysis (Ghorbani‐Choghamarani & Azadi, 2015).

  • Hyperbranched polymer synthesis

    The compound is involved in creating hyperbranched polymers with a 100% degree of branching, indicating its significance in advanced polymer synthesis (Sinananwanich, Higashihara, & Ueda, 2009).

Chemical Engineering and Corrosion Inhibition

  • Quantum chemical studies for corrosion inhibition: Piperidine derivatives, including those related to this compound, have been studied for their corrosion inhibition properties on iron, demonstrating its potential application in chemical engineering and materials protection (Kaya et al., 2016).

Crystallography and Structural Analysis

  • Crystal structure studies

    The compound's derivatives have been analyzed through X-ray crystallography, contributing to the field of crystallography and structural chemistry (Prasad et al., 2008).

  • Thermal and structural studies

    It's involved in thermal, optical, and structural studies, which aid in understanding the physical properties of chemical compounds (Karthik et al., 2021).

Mechanism of Action

While the specific mechanism of action for 1-(Ethanesulfonyl)piperidin-4-one is not explicitly mentioned in the sources, piperidine derivatives are generally important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Future Directions

Piperidine derivatives, including 1-(Ethanesulfonyl)piperidin-4-one, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this field.

Properties

IUPAC Name

1-ethylsulfonylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCGRZUZEHMMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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